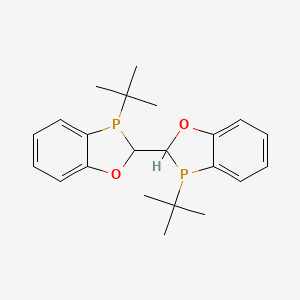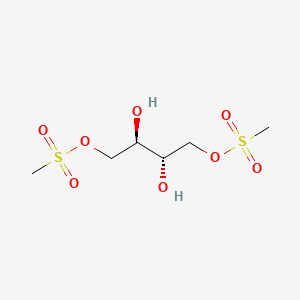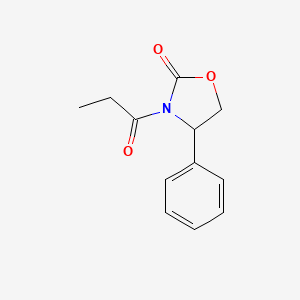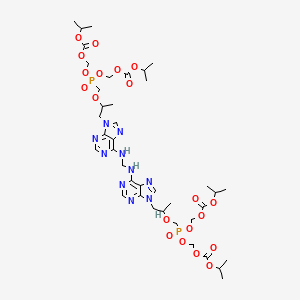![molecular formula C24H27NO4 B13387125 1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves multiple steps. One common synthetic route includes the reaction of indene derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s high affinity for sigma receptors makes it valuable in studying receptor-ligand interactions and signal transduction pathways.
Mecanismo De Acción
The mechanism of action of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves its interaction with sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. The compound binds to these receptors with high affinity, influencing their activity and downstream signaling pathways . This interaction can lead to changes in cellular function and has potential therapeutic implications for conditions such as schizophrenia, depression, and neurodegenerative diseases .
Comparación Con Compuestos Similares
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate can be compared with other sigma receptor ligands, such as:
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine]: Similar in structure but without the maleate component.
L-687,384: Another sigma receptor ligand with a different chemical structure but similar receptor affinity.
BD-737: A sigma receptor ligand with distinct pharmacological properties.
Propiedades
Fórmula molecular |
C24H27NO4 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];but-2-enedioic acid |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
WAZQVIBRRAMDNX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)








![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
